Cas no 801224-44-2 (Methanone,[4-(4-methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-)

Methanone,[4-(4-methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)- structure
801224-44-2 structure
Product Name:Methanone,[4-(4-methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-
Numero CAS:801224-44-2
MF:C22H23N3O3
MW:377.436325311661
CID:712977
PubChem ID:1094864
Update Time:2025-04-19

Methanone,[4-(4-methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,[4-(4-methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-
    • [4-(4-methoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
    • AKOS001697384
    • SMR000092276
    • cid_1094864
    • [4-(4-Methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-methanone
    • HMS2258C03
    • Methanone, [4-(4-methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-
    • [4-(4-methoxyphenyl)-1-piperazinyl]-(5-methyl-3-phenyl-4-isoxazolyl)methanone
    • [4-(4-methoxyphenyl)piperazino]-(5-methyl-3-phenyl-isoxazol-4-yl)methanone
    • CHEMBL1502775
    • BDBM40390
    • MLS000115020
    • 801224-44-2
    • BAS 09615756
    • Inchi: 1S/C22H23N3O3/c1-16-20(21(23-28-16)17-6-4-3-5-7-17)22(26)25-14-12-24(13-15-25)18-8-10-19(27-2)11-9-18/h3-11H,12-15H2,1-2H3
    • Chiave InChI: QOEOKUAZHXOIRZ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C(C)ON=C1C1C=CC=CC=1)N1CCN(C2C=CC(=CC=2)OC)CC1

Proprietà calcolate

  • Massa esatta: 377.17400
  • Massa monoisotopica: 377.174
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 509
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 58.8Ų

Proprietà sperimentali

  • Densità: 1.212
  • Punto di ebollizione: 624.6°C at 760 mmHg
  • Punto di infiammabilità: 331.5°C
  • Indice di rifrazione: 1.597
  • PSA: 58.81000
  • LogP: 3.62390
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd